
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” is a highly acetylated polysaccharide derivative. This complex molecule consists of multiple glucose units, each heavily modified with acetyl groups at various positions. The structure suggests a high degree of acetylation, which can significantly alter the physical and chemical properties of the base polysaccharide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a highly acetylated polysaccharide typically involves the stepwise acetylation of glucose units. The process begins with the protection of hydroxyl groups that are not intended for acetylation. This is followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure selective and efficient acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization, filtration, and possibly chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The acetylated polysaccharide can undergo oxidation reactions, particularly at the non-acetylated hydroxyl groups.
Reduction: Reduction reactions may target the acetyl groups, potentially converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Deacetylated polysaccharides with restored hydroxyl groups.
Substitution: Polysaccharides with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a model system to study the effects of acetylation on polysaccharide properties. It can also serve as a precursor for further chemical modifications.
Biology
In biological research, acetylated polysaccharides are often studied for their interactions with proteins and enzymes. They can be used to investigate the role of acetylation in biological processes such as cell signaling and metabolism.
Medicine
Medically, acetylated polysaccharides may have applications in drug delivery systems. The acetyl groups can enhance the solubility and stability of the polysaccharide, making it a suitable carrier for various drugs.
Industry
Industrially, this compound can be used in the production of biodegradable plastics and films. The acetylation can improve the mechanical properties and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellulose Acetate: A similar compound with acetyl groups on cellulose, used in textiles and plastics.
Chitin Acetate: Derived from chitin, used in biomedical applications.
Starch Acetate: Acetylated starch, used in food and pharmaceutical industries.
Uniqueness
The uniqueness of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Ac2Ac3Ac6Ac” lies in its specific pattern of acetylation. This precise modification can lead to unique physical and chemical properties, making it suitable for specialized applications that other acetylated polysaccharides may not fulfill.
Propriétés
Formule moléculaire |
C76H102O51 |
|---|---|
Poids moléculaire |
1831.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-/m1/s1 |
Clé InChI |
XSGOGJVBNJFJDH-RQBOQWOESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



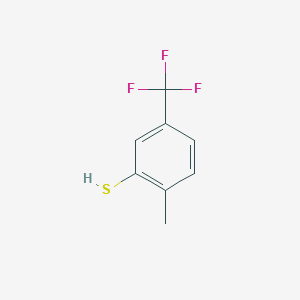

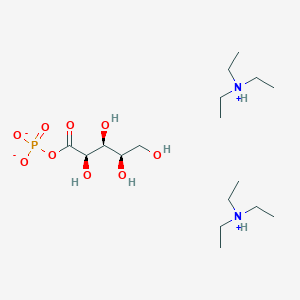

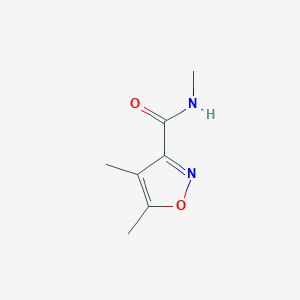

![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
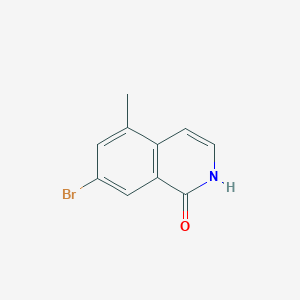
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
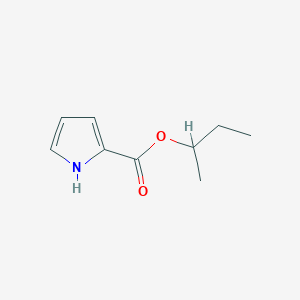
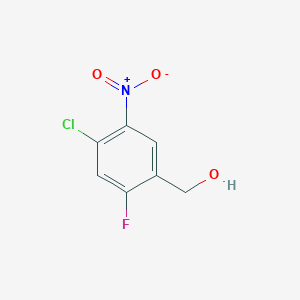
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
